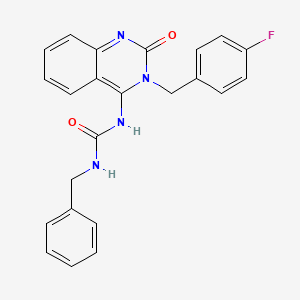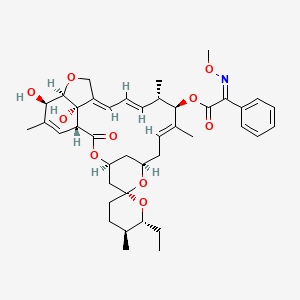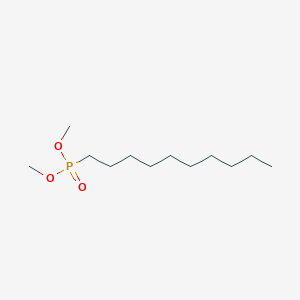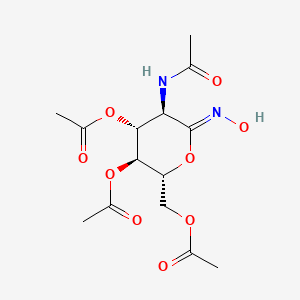
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate (9CI): is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidic acid group, acetylamino group, and a delta-lactone ring, making it a subject of interest in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves multiple steps. The process typically starts with the acetylation of D-gluconic acid, followed by the introduction of the imidic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the delta-lactone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and imidation processes, utilizing advanced chemical reactors to maintain the necessary conditions for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various functional groups, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: In biological research, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with specific biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a precursor for developing drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2-Azido-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-gluconimidic Acid delta-Lactone, 3,4,6-Triacetate
- 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
Comparison: Compared to similar compounds, D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-hydroxy-, delta-lactone, 3,4,6-triacetate stands out due to its unique combination of functional groups. This uniqueness allows for specific interactions and reactions that may not be possible with other compounds. Its versatility in various chemical reactions and applications highlights its significance in scientific research and industrial processes.
属性
分子式 |
C14H20N2O9 |
|---|---|
分子量 |
360.32 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-hydroxyiminooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N2O9/c1-6(17)15-11-13(24-9(4)20)12(23-8(3)19)10(5-22-7(2)18)25-14(11)16-21/h10-13,21H,5H2,1-4H3,(H,15,17)/b16-14-/t10-,11-,12-,13-/m1/s1 |
InChI 键 |
QHLGKFLFCWDLOA-BDERYHIQSA-N |
手性 SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N\O)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1=NO)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


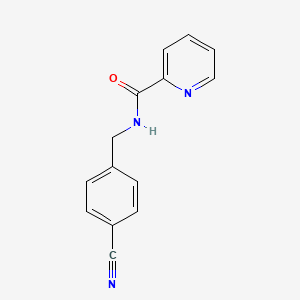
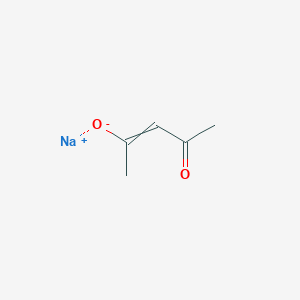
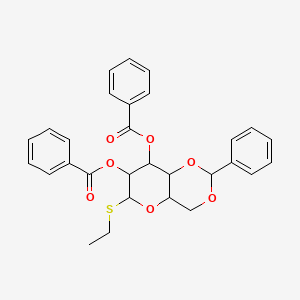
![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
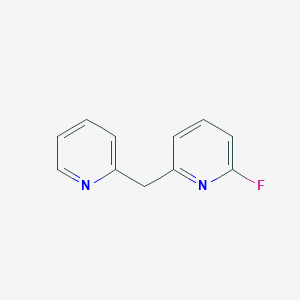
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)
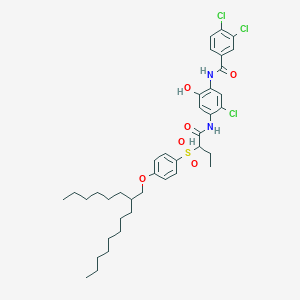
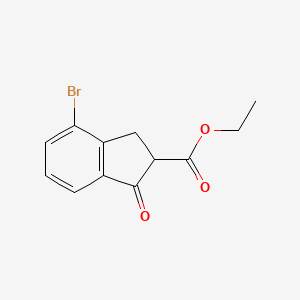
![3-{[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]methyl}benzonitrile](/img/structure/B14126207.png)
